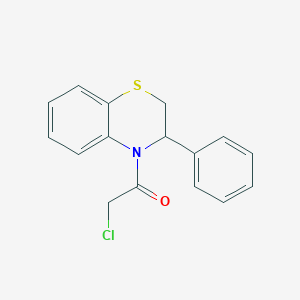
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as EAMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EAMP belongs to the class of piperazine derivatives and has shown promising results in various studies.
作用机制
The exact mechanism of action of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood. However, it has been suggested that 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one may act as a modulator of the GABA-A receptor, which is involved in the regulation of anxiety and pain. 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress.
实验室实验的优点和局限性
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several advantages for lab experiments. It has good solubility in water and organic solvents, which makes it easy to handle. 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is also stable under different pH conditions and temperatures. However, 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. Therefore, further studies are needed to determine the safety and efficacy of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one.
未来方向
There are several future directions for the research on 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One direction is to study the pharmacokinetics and toxicity of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in vivo. Another direction is to investigate the potential use of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in the treatment of other diseases, such as cancer and Alzheimer's disease. In addition, the development of new analogs of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one with improved pharmacological properties is another direction for future research.
Conclusion
In conclusion, 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a promising compound that has shown potential therapeutic applications in various diseases. The synthesis method of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is well-established, and 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, and to investigate its potential use in the treatment of other diseases.
合成方法
The synthesis of 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with ethyl chloroformate, followed by the addition of piperazine and sodium hydride. The resulting product is 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, which can be purified by recrystallization. This method has been reported in various studies and has shown good yields.
科学研究应用
4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been studied for its potential use in the treatment of neuropathic pain and anxiety disorders. In addition, 4-(2-Ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
4-(2-ethoxyacetyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-3-21-10-14(19)16-6-7-17(13(18)9-16)11-4-5-15-12(8-11)20-2/h4-5,8H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLHNHCQKHCFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

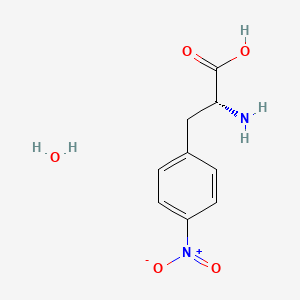
![7-Fluoro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2913148.png)
![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2913150.png)
![2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]acetamide](/img/structure/B2913152.png)
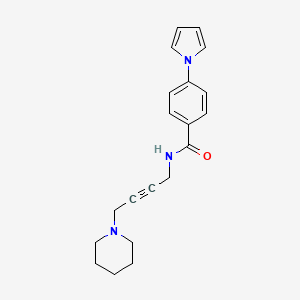

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2913155.png)
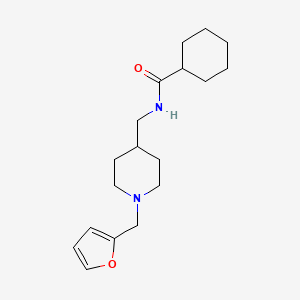
![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![(1R,9S)-11-(2-Chloroacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2913158.png)
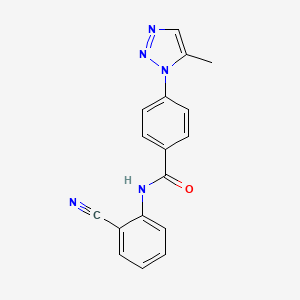
![Tert-butyl 3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2913164.png)

